4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one
Description
The compound 4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one features a piperazin-2-one core substituted at the 1-position with a pyridin-3-yl group and at the 4-position with a propanoyl chain linked to a 1,3-benzodioxol-5-yloxy moiety. Structural elucidation of such compounds typically employs crystallographic tools like SHELX and visualization software such as ORTEP .
Properties
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-13(27-15-4-5-16-17(9-15)26-12-25-16)19(24)21-7-8-22(18(23)11-21)14-3-2-6-20-10-14/h2-6,9-10,13H,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHUTTJNFYVDOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(C(=O)C1)C2=CN=CC=C2)OC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2H-1,3-benzodioxole with a suitable acylating agent to introduce the propanoyl group. This intermediate is then reacted with a pyridine derivative and a piperazine derivative under controlled conditions to form the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Pyrido-Pyrimidinone Derivatives (Patent Compounds)
A European patent application () discloses compounds with a pyrido[1,2-a]pyrimidin-4-one core substituted at the 2-position with a 1,3-benzodioxol-5-yl group and at the 7-position with piperazine derivatives. Key examples include:
- 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Structural Differences :
- Core Scaffold: The target compound uses a piperazin-2-one ring, while patent analogs employ a fused pyrido-pyrimidinone system.
- Substituents: Both share the 1,3-benzodioxol-5-yl group but differ in connectivity. The target compound links this group via a propanoyl chain, whereas patent analogs position it directly on the pyrimidinone core.
- Piperazine Modifications : Patent compounds feature piperazine or methyl-piperazine substituents, which may enhance solubility or target affinity compared to the pyridin-3-yl group in the target compound.
Table 1: Comparison of Core Features
Propenone-Piperazine Derivatives
describes (E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one, which shares a piperazine moiety and 1,3-benzodioxol group but differs in key regions:
- Linker: The target compound uses a propanoyl chain, while the propenone analog employs a conjugated propenone system.
- Substituents: The propenone derivative includes bulky aromatic groups (2-methoxyphenyl, phenyl) that may sterically hinder target binding compared to the pyridin-3-yl group in the target compound.
Table 2: Substituent Impact on Properties
Research Implications and Inferences
- Piperazine Flexibility : Methylation or stereochemical modifications (e.g., 3R,5S-dimethylpiperazine in patent compounds ) may fine-tune pharmacokinetic profiles.
- Scaffold Rigidity: The pyrido-pyrimidinone core in patent compounds introduces rigidity, possibly improving binding selectivity over the flexible piperazin-2-one scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
